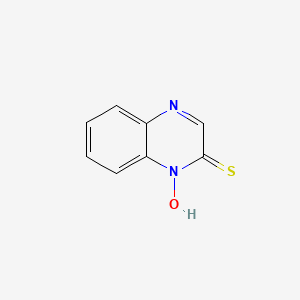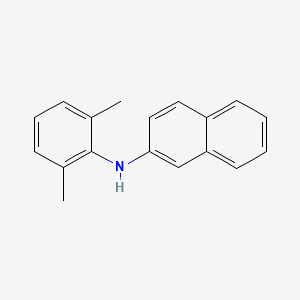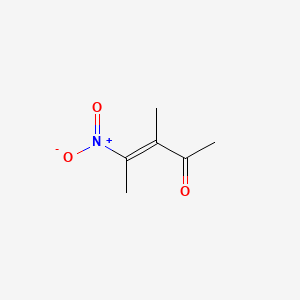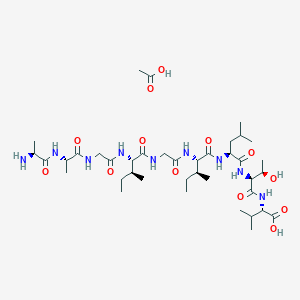
1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a butyryl group, and an indan-1-yl group attached to a urea backbone. Its molecular formula is C16H24N2O2, and it has a molecular weight of 276.38 g/mol .
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethylamino Butyryl Intermediate: This step involves the reaction of dimethylamine with butyryl chloride under controlled conditions to form the dimethylamino butyryl intermediate.
Coupling with Indan-1-yl Isocyanate: The intermediate is then reacted with indan-1-yl isocyanate to form the final product, 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea can be compared with other similar compounds, such as:
- 1-[2-(Dimethylamino)acetyl]-3-(indan-1-yl)urea
- 1-[2-(Dimethylamino)propionyl]-3-(indan-1-yl)urea
- 1-[2-(Dimethylamino)valeryl]-3-(indan-1-yl)urea
These compounds share similar structural features but differ in the length and nature of the acyl group attached to the urea backbone. The unique combination of the dimethylamino butyryl and indan-1-yl groups in 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea contributes to its distinct chemical and biological properties .
Properties
CAS No. |
6520-77-0 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)-2-(dimethylamino)butanamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-14(19(2)3)15(20)18-16(21)17-13-10-9-11-7-5-6-8-12(11)13/h5-8,13-14H,4,9-10H2,1-3H3,(H2,17,18,20,21) |
InChI Key |
OVHNSLYDROUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(=O)NC1CCC2=CC=CC=C12)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)



![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)



![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)

